molecular formula C15H21N3O3 B14776386 (R)-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate

Cat. No.: B14776386
M. Wt: 291.35 g/mol
InChI Key: DYHVARFICBOIJJ-UHFFFAOYSA-N
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Description

®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a nicotinoyl group attached to a pyrrolidine ring, which is further connected to a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Nicotinoyl Group: The nicotinoyl group is introduced through a nucleophilic substitution reaction, where a nicotinoyl chloride reacts with the pyrrolidine ring.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the desired carbamate.

Industrial Production Methods

Industrial production of ®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: A related compound with a similar pyrrolidine ring structure.

    Nicotine: Contains a pyrrolidine ring and is structurally similar to the nicotinoyl group in the compound.

    Nicotinoyl Chloride: Used as a reagent in the synthesis of ®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate.

Uniqueness

®-tert-Butyl (1-nicotinoylpyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

tert-butyl N-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-12-6-8-18(10-12)13(19)11-5-4-7-16-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3,(H,17,20)

InChI Key

DYHVARFICBOIJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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